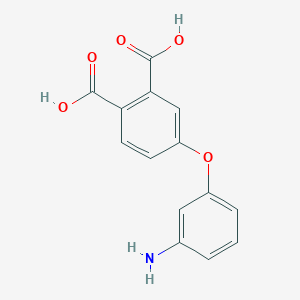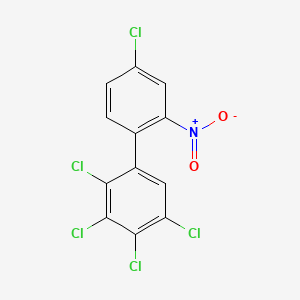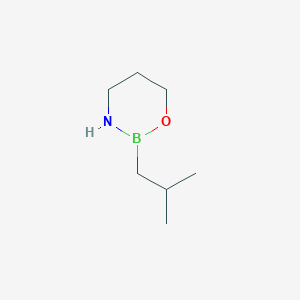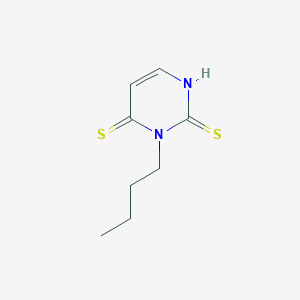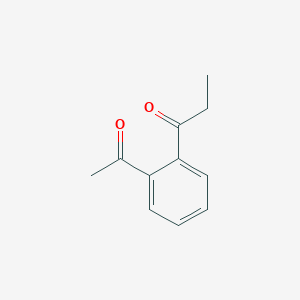
N,N'-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a nitroacridine moiety, which is known for its biological activity, linked to a butanediamine backbone through propyl chains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine typically involves the following steps:
Nitration of Acridine: Acridine is nitrated to form 1-nitroacridine.
Amination: The nitroacridine is then reacted with 3-aminopropylamine to form 3-((1-nitro-9-acridinyl)amino)propylamine.
Coupling Reaction: Finally, 3-((1-nitro-9-acridinyl)amino)propylamine is coupled with 1,4-butanediamine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amination reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Potential use in the development of new materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine primarily involves its interaction with DNA. The nitroacridine moiety can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This can lead to inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The compound may also generate reactive oxygen species (ROS) through redox cycling, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(1-nitro-9-acridinyl)-(4,4’-bipiperidine)-1,1’-diethanamine
- 1,3-Propanediamine, N-(1-methylethyl)-N’-(1-nitro-9-acridinyl)-, (2R,3R)-2,3-dihydroxybutanedioate
Uniqueness
N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine is unique due to its specific structural features, such as the presence of two nitroacridine moieties linked by a butanediamine backbone. This structure allows for strong DNA intercalation and potential for high biological activity, making it a valuable compound for research in medicinal chemistry and molecular biology.
Eigenschaften
CAS-Nummer |
123219-87-4 |
|---|---|
Molekularformel |
C36H38N8O4 |
Molekulargewicht |
646.7 g/mol |
IUPAC-Name |
N,N'-bis[3-[(1-nitroacridin-9-yl)amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C36H38N8O4/c45-43(46)31-17-7-15-29-33(31)35(25-11-1-3-13-27(25)41-29)39-23-9-21-37-19-5-6-20-38-22-10-24-40-36-26-12-2-4-14-28(26)42-30-16-8-18-32(34(30)36)44(47)48/h1-4,7-8,11-18,37-38H,5-6,9-10,19-24H2,(H,39,41)(H,40,42) |
InChI-Schlüssel |
KHRLNLIBYYJOOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCCNCCCCNCCCNC4=C5C(=NC6=CC=CC=C64)C=CC=C5[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


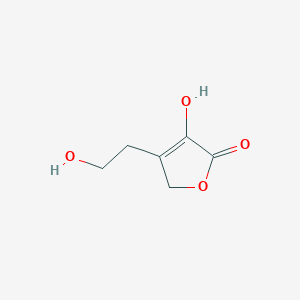
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
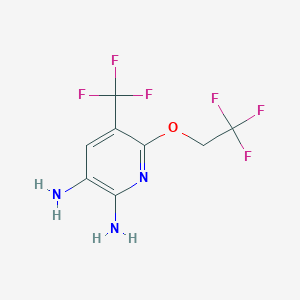
![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)

